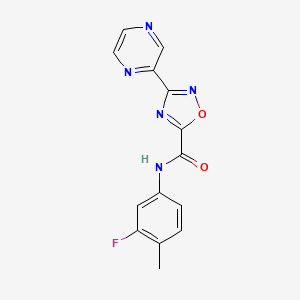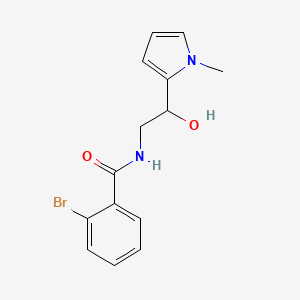
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antidopaminergic Effects
Research by Högberg et al. (1986) and Högberg et al. (1990) examined the antidopaminergic effects of compounds closely related to 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide. These studies focused on the solid-state conformations and their relationship to dopamine receptor blocking activity. The studies provide insights into the structural requirements for dopamine receptor interaction and could be relevant for developing new antipsychotic agents (Högberg et al., 1986); (Högberg et al., 1990).
2. Conformational Studies for Antipsychotic Agents
Norman et al. (1993) synthesized conformationally restricted derivatives of a compound similar to this compound, targeting dopamine D-2 receptor inhibition. This work is significant in understanding the conformational aspects necessary for the development of antipsychotic drugs (Norman et al., 1993).
3. CCR5 Antagonist Synthesis
Ikemoto et al. (2005) described the synthesis of an orally active CCR5 antagonist, which includes structural features similar to this compound. This research contributes to the field of HIV/AIDS treatment, as CCR5 antagonists are critical in blocking HIV-1 infection (Ikemoto et al., 2005).
4. Nonsteroidal Progestrone Receptor Modulator
Xiao Yong-mei (2013) worked on the synthesis and characterization of a novel nonsteroidal progestrone receptor modulator, a field relevant to reproductive health and hormonal regulation. This research might have implications for the therapeutic application of compounds structurally related to this compound (Xiao Yong-mei, 2013).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Propiedades
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-17-8-4-7-12(17)13(18)9-16-14(19)10-5-2-3-6-11(10)15/h2-8,13,18H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHOCIFLWAEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

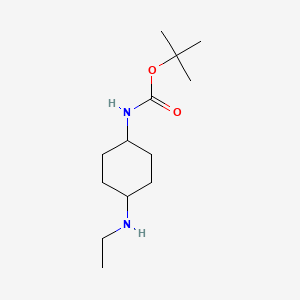
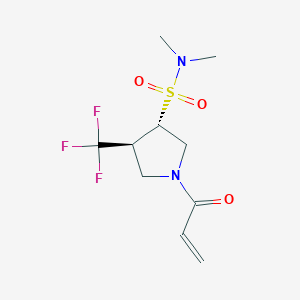
![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)
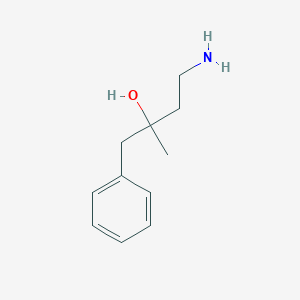
![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)
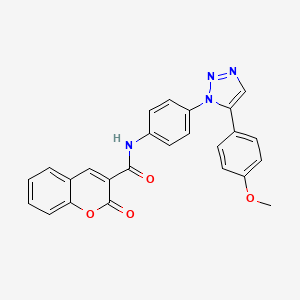
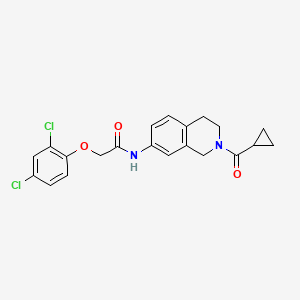
amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)
![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)
